chromeno[4,3-c]pyrazol-4(1h)-one
Overview
Description
1Benzopyrano[4,3-c]pyrazol-4(1H)-one is a tricyclic heteroaromatic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable ligand for benzodiazepine receptors . Its structure consists of a fused benzopyran and pyrazole ring system, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1Benzopyrano[4,3-c]pyrazol-4(1H)-one typically involves the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1Benzopyrano[4,3-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can yield dihydro derivatives.
- Substitution : It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include substituted pyrazolones and dihydropyrazolones.
Scientific Research Applications
1Benzopyrano[4,3-c]pyrazol-4(1H)-one has a wide range of scientific research applications:
- Chemistry : It is used as a building block for the synthesis of more complex heterocyclic compounds.
- Biology : The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine : It serves as a ligand for benzodiazepine receptors, making it a potential candidate for the development of anxiolytic and anticonvulsant drugs .
- Industry : Its derivatives are used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 1Benzopyrano[4,3-c]pyrazol-4(1H)-one involves its binding to benzodiazepine receptors in the central nervous system. This binding modulates the activity of the gamma-aminobutyric acid (GABA) neurotransmitter, leading to anxiolytic and anticonvulsant effects . The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to neurotransmission and synaptic inhibition.
Comparison with Similar Compounds
1Benzopyrano[4,3-c]pyrazol-4(1H)-one can be compared with other similar compounds, such as:
- 1Benzopyrano[3,4-d]pyrazol-4-ones : These compounds have a different arrangement of the pyrazole ring but share similar biological activities .
- Pyrazolo[4,5-c]quinolines : These compounds also interact with benzodiazepine receptors but have distinct structural features .
- 1,3-Diarylpyrazolo[4,5-c]quinolin-4-ones : These compounds are known for their specific inhibition of benzodiazepine receptor binding .
The uniqueness of 1Benzopyrano[4,3-c]pyrazol-4(1H)-one lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1H-chromeno[4,3-c]pyrazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c13-10-7-5-11-12-9(7)6-3-1-2-4-8(6)14-10/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTIIVJYDYLECS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=NN3)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740453 | |
Record name | [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4744-64-3 | |
Record name | [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40740453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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